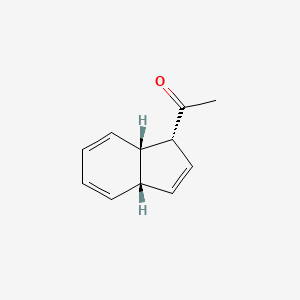
2h-1-Benzopyran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Chromene-7-carbaldehyde is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-7-carbaldehyde typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes. One common method includes the reaction of salicylaldehyde with an appropriate alkyne in the presence of a catalyst to form the chromene ring . Another approach involves the use of benzopyran ring formation through cyclization reactions .
Industrial Production Methods: Industrial production methods for 2H-chromene-7-carbaldehyde often utilize green chemistry principles, such as using green solvents and catalysts. These methods aim to minimize environmental impact while maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H-Chromene-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-chromene-7-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Chromene-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-chromene-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Coumarin
- 7-Hydroxycoumarin
- 2H-Chromene-3-carbaldehyde
Properties
CAS No. |
344753-19-1 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-4,6-7H,5H2 |
InChI Key |
MQHBXDXRZFARJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


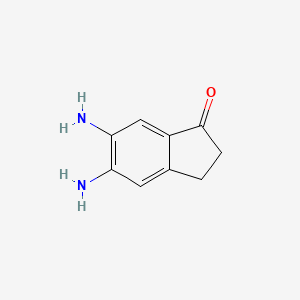

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
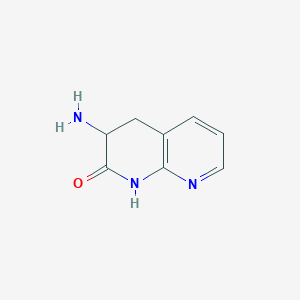
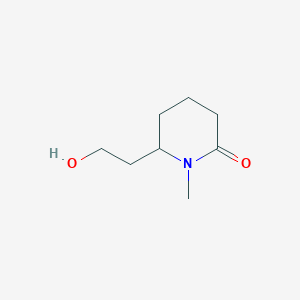
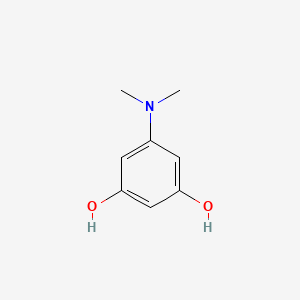

![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

